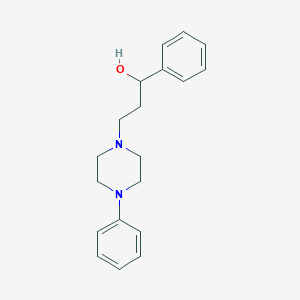
1-Phenyl-3-(4-phenylpiperazino)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(4-phenylpiperazino)propanol is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a propanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-phenylpiperazino)propanol typically involves the reaction of 1-phenyl-3-chloropropan-1-ol with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form .
化学反応の分析
Types of Reactions
1-Phenyl-3-(4-phenylpiperazino)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1-Phenyl-3-(4-phenylpiperazino)propanol is not fully understood, but it is believed to involve interactions with neurotransmitter systems in the brain. The compound may modulate the activity of certain receptors, such as GABA receptors, which play a role in regulating neuronal excitability. This modulation can lead to anticonvulsant and antidepressant effects .
類似化合物との比較
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl-piperazin-1-yl)-propan-1-ol
- 1-Phenyl-3-(4-methylphenyl-piperazin-1-yl)-propan-1-ol
- 1-Phenyl-3-(4-fluorophenyl-piperazin-1-yl)-propan-1-ol
Uniqueness
1-Phenyl-3-(4-phenylpiperazino)propanol is unique due to its specific combination of a phenyl group, a piperazine ring, and a propanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry .
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C19H24N2O/c22-19(17-7-3-1-4-8-17)11-12-20-13-15-21(16-14-20)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 |
InChIキー |
NVLCVVRIEJYTIG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















